ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a combination of pyridine, thiophene, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps. One common method starts with the preparation of 3-cyano-6-(thiophen-2-yl)pyridine, which is then reacted with appropriate reagents to introduce the ethenyl and sulfanyl groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other critical parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms .
Scientific Research Applications
ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly against breast cancer cell lines.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic properties.
Biological Studies: Its interactions with various biological targets are of interest for understanding disease mechanisms and developing new therapies.
Mechanism of Action
The mechanism by which ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE exerts its effects involves interactions with specific molecular targets. For example, in cancer cells, it may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide: This compound shares a similar core structure but has different functional groups, leading to distinct properties and applications.
Thiophene Derivatives: Various thiophene-based compounds have been studied for their biological and material properties.
Properties
IUPAC Name |
ethenyl 2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c1-2-18-13(17)9-20-14-10(8-15)5-6-11(16-14)12-4-3-7-19-12/h2-7H,1,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKSSQBWNNFMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)CSC1=C(C=CC(=N1)C2=CC=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.